1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene
Description
1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromomethyl (-CH₂Br) group and a 3-bromoprop-1-yn-1-yl (-C≡C-CH₂Br) group at the para positions. This dual bromination confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions, functional group transformations, and pharmaceutical precursor synthesis . Its molecular formula is C₁₀H₈Br₂, with a molecular weight of 288.98 g/mol (calculated from and ).
Properties
Molecular Formula |
C10H8Br2 |
|---|---|
Molecular Weight |
287.98 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(3-bromoprop-1-ynyl)benzene |
InChI |
InChI=1S/C10H8Br2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,7-8H2 |
InChI Key |
ADHJMKTVNYDDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C#CCBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have suitable substituents for further functionalization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes. Reagents such as potassium permanganate (KMnO4) for oxidation and hydrogen gas (H2) with a palladium catalyst for reduction are commonly used.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit interesting biological activities.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene exerts its effects depends on the specific reactions it undergoes. In general, the bromine atoms and alkyne group play crucial roles in its reactivity. The bromine atoms can act as leaving groups in substitution reactions, while the alkyne group can participate in coupling reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
The compound is compared to structurally related brominated benzene derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Position and Electronic Effects
Key Observations :
- Electron-Donating Groups (EDG) : Methoxy (-OCH₃) and methyl (-CH₃) groups increase electron density on the benzene ring, enhancing stability but reducing electrophilic substitution reactivity compared to the target compound .
- Electron-Withdrawing Groups (EWG) : Bromine and sulfonyl groups in 1-(bromomethyl)-4-(methylsulfonyl)benzene amplify electrophilic reactivity, making it more susceptible to nucleophilic attack than the target compound .
Key Observations :
- The target compound’s dual bromine atoms enable sequential functionalization, a feature absent in monosubstituted analogs like 1-(3-bromoprop-1-yn-1-yl)-4-methylbenzene .
- Fluorinated analogs (e.g., ) exhibit unique reactivity in radical pathways due to C-F bond stability, unlike the propargyl bromide group in the target compound .
Physical Properties
Key Observations :
- Bromine substituents increase molecular weight and density compared to non-halogenated analogs.
- Sulfonyl-containing derivatives (e.g., ) show higher solubility in polar aprotic solvents like DMSO due to increased polarity .
Biological Activity
1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene, with the CAS number 1000999-89-2, is a compound characterized by its unique structural features that include both bromomethyl and propargyl substituents. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : CHBr
- Molecular Weight : 287.98 g/mol
- Structure : The compound features a benzene ring substituted with a bromomethyl group and a 3-bromoprop-1-ynyl moiety, contributing to its reactivity and biological properties.
Antimicrobial Activity
The compound has shown promising antimicrobial properties in various studies. The presence of bromine atoms in its structure may enhance its interaction with microbial targets, leading to increased efficacy against certain pathogens.
-
Mechanism of Action :
- The compound's activity is hypothesized to involve disruption of microbial cell membranes or interference with essential metabolic pathways. Similar compounds have demonstrated such mechanisms, suggesting a potential for broad-spectrum antimicrobial activity.
- Case Studies :
Cytotoxicity and Selectivity
While evaluating the cytotoxic effects on human cell lines, it was found that the compound displayed selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for developing potential anticancer agents.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | 10 |
| V79 (normal fibroblast) | 50.0 | - |
Structure-Activity Relationship (SAR)
The biological activity of 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene can be attributed to its structural components:
- Bromomethyl Group : Enhances lipophilicity, aiding membrane penetration.
- Propargyl Moiety : May facilitate interactions with enzyme targets involved in microbial metabolism.
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | MIC (µg/mL) | Cytotoxicity (IC50 µM) | Activity Type |
|---|---|---|---|
| 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene | 8 | 5 | Antimicrobial |
| 3-Bromoprop-1-ynylbenzene | 12 | 15 | Antimicrobial |
| N,N-Dimethyl-Bromo analog | 10 | 30 | Antimicrobial |
Research Findings
Recent studies have highlighted the potential of halogenated compounds like 1-(Bromomethyl)-4-(3-bromoprop-1-yn-1-yl)benzene in treating resistant strains of bacteria due to their unique modes of action. The compound's efficacy against Mycobacterium tuberculosis has also been noted, indicating possible applications in tuberculosis therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
